2-formylamino-2-phenyl-propionic acid
Description
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Structure
3D Structure
Properties
CAS No. |
3381-60-0 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-formamido-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-10(9(13)14,11-7-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) |
InChI Key |
QLRKSVGTYRLLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC=O |
Origin of Product |
United States |
Foundational & Exploratory
"2-formylamino-2-phenyl-propionic acid" basic properties
Executive Summary
2-Formylamino-2-phenyl-propionic acid (CAS: 3381-60-0), also recognized as N-formyl-α-methylphenylglycine , is a specialized non-proteinogenic amino acid derivative.[1] Structurally, it represents an
This compound serves as a critical intermediate in the synthesis of
Part 1: Chemical Identity & Physicochemical Properties[2][3]
Structural Analysis
Unlike canonical amino acids, the
IUPAC Name: 2-Formamido-2-phenylpropanoic acid Common Synonyms: N-Formyl-α-methylphenylglycine; (+)-N-Formyl-2-phenylalanine (ambiguous usage); 2-Formylamino-2-phenylpropionic acid.
Key Properties Table
| Property | Value / Description |
| CAS Number | 3381-60-0 |
| Molecular Formula | |
| Molecular Weight | 193.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| Acidity (pKa) | ~3.5 (COOH) (Estimated based on |
| Chirality | Exists as (R)- and (S)-enantiomers; CAS 3381-60-0 often refers to the (+)-isomer or racemate depending on grade.[2][3][4] |
| Stability | Stable under standard conditions; Formyl group hydrolyzes in strong acid/base. |
Part 2: Synthesis & Production Methodologies
The synthesis of this compound typically proceeds via the formation of the parent amino acid (
Synthesis Workflow (Graphviz)
Figure 1: Synthetic route via Bucherer-Bergs hydantoin intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Parent Amino Acid (Bucherer-Bergs)
-
Reagents: Acetophenone (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).
-
Procedure: Dissolve reagents in 50% aqueous ethanol. Heat to 60°C for 24 hours. The solution will precipitate 5-methyl-5-phenylhydantoin.
-
Hydrolysis: Reflux the hydantoin in 3M NaOH for 48 hours. Acidify to pH 6.0 with HCl to precipitate 2-amino-2-phenylpropanoic acid .
Step 2: N-Formylation
This step converts the free amine to the formylamino derivative.
-
Reagents: 2-Amino-2-phenylpropanoic acid (10 mmol), Formic Acid (98%, 20 mL), Acetic Anhydride (10 mL).
-
Activation: Pre-mix Formic Acid and Acetic Anhydride at 0°C to generate the mixed anhydride (formyl acetate) in situ. Stir for 30 minutes.
-
Addition: Add the amino acid solid slowly to the mixture.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ninhydrin-active spot).
-
Work-up: Quench with ice water (50 mL). Evaporate solvents under reduced pressure. Recrystallize the residue from water/ethanol to yield This compound .
Part 3: Applications in Drug Discovery & Resolution
Enzymatic Kinetic Resolution
The N-formyl group is a classic "handle" for enzymatic resolution. Acylase enzymes (e.g., Acylase I from Aspergillus or Hog Kidney) are stereoselective.
-
Mechanism: The enzyme selectively hydrolyzes the L-enantiomer (or S-enantiomer) of the N-formyl derivative back to the free amino acid, leaving the D-enantiomer (R-enantiomer) as the unreacted N-formyl compound.
-
Utility: This allows for the separation of the enantiomers of
-methylphenylglycine, which is difficult to achieve by crystallization alone.
Peptidomimetics
Incorporating this residue into peptides restricts the conformational space due to the Thorpe-Ingold effect (gem-dimethyl effect analog).
-
Helix Promotion: The steric bulk of the phenyl and methyl groups at the
-position forces the peptide backbone into helical turns ( -helix or -helix). -
Protease Resistance: The lack of an
-proton prevents abstraction by proteases, significantly increasing the metabolic half-life of peptide drugs.
Part 4: Analytical Characterization
To validate the identity of this compound, the following spectral data should be obtained.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d6, 400 MHz):
-
1.75 (s, 3H,
) – Methyl group singlet. -
7.20–7.45 (m, 5H,
) – Phenyl aromatic protons. -
8.05 (s, 1H,
) – Formyl proton (may appear as doublet if coupled to NH, or two rotamers). -
8.80 (s, 1H,
) – Amide proton. -
12.50 (br s, 1H,
) – Carboxylic acid.
-
1.75 (s, 3H,
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Calculated ; Observed . -
Negative Mode (
): Calculated ; Observed .
Part 5: Safety & Handling
-
GHS Classification: Warning.[4]
-
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C, desiccated. The formyl group is susceptible to slow hydrolysis if exposed to moisture over long periods.
References
-
Sigma-Aldrich. this compound Product Sheet. Accessed Feb 2026. Link
-
PubChem. 2-Amino-2-phenylpropanoic acid (Parent Compound Data). National Library of Medicine. Link
-
GuideChem. CAS 3381-60-0 Basic Information and Suppliers. Link
-
CymitQuimica. Properties of Alpha-Methyl-Phenylglycine Derivatives. Link
Sources
The Formyl-Methionine Signature: From Bacterial Initiation to Innate Immunity
Abstract
The discovery of N-formyl amino acids, specifically N-formylmethionine (fMet), represents a pivotal moment in molecular biology that bridged the gap between prokaryotic protein synthesis and eukaryotic innate immunity. This guide reconstructs the historical and experimental trajectory of fMet—from its identification as the universal bacterial initiator by Marcker and Sanger in 1964 to the characterization of the Formyl Peptide Receptor (FPR) family. We analyze the mechanistic logic behind these discoveries, provide reproducible historical and modern protocols, and illustrate the signaling pathways that make N-formyl peptides critical biomarkers in infection and sterile inflammation.
The Prokaryotic Signature: Discovery of the Initiator (1964)
1.1 The Theoretical Gap
In the early 1960s, the genetic code was being cracked, but a fundamental problem remained: How does the ribosome distinguish the start of a protein chain from an internal methionine residue? The prevailing theory suggested a "punctuation mark" in the genetic code, but the chemical nature of this marker was unknown.
1.2 The Marcker & Sanger Experiment (1964)
The Experiment: K.A.[1] Marcker and Frederick Sanger utilized fractionated E. coli tRNA charged with radioactive methionine (
The Observation: They observed two distinct radioactive spots. One corresponded to the expected Methionyl-tRNA.[2] The second, unexpected spot was resistant to amine-reactive reagents, suggesting a blocked N-terminus. Chemical analysis identified this group as a formyl group.
The Causality: The formyl group (
Key Insight: The formylation reaction occurs after methionine is attached to the tRNA, catalyzed by Methionyl-tRNA formyltransferase (FMT).[2] This ensures that only the specific initiator tRNA (
) is formylated, while the elongator tRNA () remains unmodified.
1.3 Visualization: Bacterial Initiation Complex
The following diagram illustrates the assembly of the initiation complex, highlighting the exclusive role of fMet-tRNA.
Figure 1: The logic of bacterial initiation.[3] The formyl group (added by FMT) tags the methionine, allowing IF2 to distinguish the initiator tRNA from elongator tRNAs.
The Immunological Bridge: From Bacteria to Neutrophils (1975-1976)
2.1 The Chemotactic Hypothesis
By the 1970s, it was known that leukocytes (neutrophils) migrated toward bacterial supernatants, but the specific chemoattractant was unidentified.[4] Schiffmann et al. (1975) synthesized the connection:
-
Premise A: Bacteria initiate protein synthesis with N-formylmethionine.[1][2][5]
-
Premise B: Bacterial proteins are degraded or secreted, releasing short N-formyl peptides.
-
Hypothesis: The mammalian immune system evolved to recognize this specific "prokaryotic signature" (fMet) as a Pathogen-Associated Molecular Pattern (PAMP).
2.2 Identification of fMet-Leu-Phe (fMLP)
Schiffmann and colleagues tested synthetic N-formyl peptides against neutrophil chemotaxis.[6]
-
Result: Peptides with a free amine (e.g., Met-Leu-Phe) were inactive.
-
Optimization: Showell et al. (1976) performed Structure-Activity Relationship (SAR) studies, identifying N-formyl-methionyl-leucyl-phenylalanine (fMLP) as the most potent agonist, active at nanomolar concentrations (
M).
Table 1: Structure-Activity Relationship (SAR) of Chemotactic Peptides
| Peptide Sequence | ED50 (Chemotaxis) | Activity Status | Mechanistic Insight |
| fMet-Leu-Phe (fMLP) | 7 x 10⁻¹¹ M | High Potency | Optimal hydrophobic pocket fit. |
| fMet-Met-Met | 2 x 10⁻⁹ M | Moderate | Hydrophobic residues preferred. |
| fMet-Leu | 4 x 10⁻⁷ M | Low | Tripeptides > Dipeptides. |
| Met-Leu-Phe | > 10⁻⁴ M | Inactive | N-formyl group is essential. |
| fNle-Leu-Phe | 1 x 10⁻¹¹ M | High Potency | Methionine sulfur is not strictly required (Norleucine substitution). |
The Receptor Era: Discovery of FPR (1977-Present)
3.1 Radioligand Binding to Cloning
The high potency of fMLP suggested a specific cell-surface receptor rather than a non-specific membrane interaction.
-
1977: Aswanikumar et al. used tritiated fMLP (
H-fMLP) to demonstrate saturable, high-affinity binding sites on rabbit neutrophils.[6][8] -
1990: Boulay et al. cloned the human N-formyl peptide receptor (FPR1), revealing it as a G-Protein Coupled Receptor (GPCR).
3.2 The Mitochondrial Connection (Sterile Inflammation)
Since mitochondria evolved from endosymbiotic bacteria, they retain the fMet initiation machinery.[3] Tissue damage releases mitochondrial N-formyl peptides, which activate FPRs on neutrophils.[9] This explains why sterile injury (trauma, ischemia) triggers an immune response similar to bacterial infection.
3.3 Visualization: FPR Signaling Pathway
The following diagram details the cascade triggered by fMLP binding to FPR1.
Figure 2: FPR1 Signal Transduction. Ligand binding activates G-proteins, leading to calcium flux and cytoskeletal rearrangement (chemotaxis).
Experimental Protocols
4.1 Chemical Synthesis of N-Formyl Peptides
Historical Method (Waki & Meienhofer, 1977) - Still valid for small scale.
Principle: Direct formylation of the amino ester using formic acid and Dicyclohexylcarbodiimide (DCC) to create the active formylating agent.[10]
Protocol:
-
Activation: Dissolve Formic acid (2.0 eq) in cold chloroform (
C). Add DCC (1.0 eq). Stir for 15 min to generate the active formyl-anhydride intermediate. -
Coupling: Add the Amino Acid tert-butyl ester (H-Met-Leu-Phe-OtBu). Add N-methylmorpholine (NMM) to neutralize.
-
Reaction: Stir at
C for 1 hour, then room temperature overnight. -
Purification: Filter off the Dicyclohexylurea (DCU) byproduct.[10] Wash filtrate with 5% NaHCO
and 1N HCl. -
Deprotection: Treat with Trifluoroacetic acid (TFA) to remove the t-butyl ester, yielding the free acid fMet-Leu-Phe.
Critical Control: Monitor the disappearance of the free amine using a ninhydrin test (should be negative after formylation).
4.2 Neutrophil Chemotaxis Assay (Boyden Chamber)
The Gold Standard for validating fMLP activity.
Protocol:
-
Preparation: Isolate human neutrophils from whole blood using a density gradient (e.g., Ficoll-Paque). Resuspend in HBSS buffer + 0.1% BSA.
-
Chamber Assembly: Place the chemoattractant (fMLP, range
to M) in the lower wells of a Boyden chamber (or Transwell). -
Membrane: Place a polycarbonate filter (3.0 µm pore size) between the upper and lower wells.
-
Cell Loading: Add neutrophil suspension (
cells/mL) to the upper wells. -
Incubation: Incubate at 37°C, 5% CO
for 45-60 minutes. -
Quantification: Remove the filter. Fix and stain (e.g., Giemsa). Count cells that have migrated through the pores to the underside of the filter.
Data Interpretation:
-
Chemotaxis: Directional migration (requires gradient).
-
Chemokinesis: Random migration (control: fMLP in both wells).
-
Bell-Shaped Curve: Note that high concentrations (
M) often cause receptor desensitization, reducing migration.
References
-
Marcker, K., & Sanger, F. (1964).[1][3] N-Formyl-methionyl-S-RNA.[11] Journal of Molecular Biology, 8(6), 835-840. Link
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][7][8][12][13][14][15][16] Proceedings of the National Academy of Sciences, 72(3), 1059-1062. Link
-
Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154-1169.[15] Link
-
Aswanikumar, S., et al. (1977).[6][8] Demonstration of a receptor on rabbit neutrophils for chemotactic peptides.[7][15] Proceedings of the National Academy of Sciences, 74(5), 2154-2158. Link
-
Boulay, F., et al. (1990).[7] The human N-formylpeptide receptor.[7][14] Characterization of two cDNA isolates and evidence for a new subfamily of G-protein-coupled receptors.[7] Biochemistry, 29(50), 11123-11133.[7] Link
-
Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-alpha-formylamino acid tert-butyl esters. Journal of Organic Chemistry, 42(11), 2019–2020. Link
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A Technical Guide to the Putative Metabolic Fate of 2-formylamino-2-phenyl-propionic acid
Abstract
Introduction: Charting a Course for an Uncharacterized Molecule
2-formylamino-2-phenyl-propionic acid (CAS 3381-60-0) is an alpha-amino acid derivative characterized by a phenylpropionic acid scaffold with a formyl group protecting the alpha-amino moiety. While the parent structure, 2-phenylpropionic acid, is the backbone for a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), the metabolic fate of this N-formylated analogue remains unelucidated in peer-reviewed literature. Understanding the biotransformation of any xenobiotic is a cornerstone of drug development, toxicology, and molecular pharmacology. Metabolic pathways dictate a compound's pharmacokinetic profile, can produce active or toxic metabolites, and are central to predicting drug-drug interactions.
Given the absence of direct empirical data, this guide establishes a hypothetical metabolic landscape for this compound. This predictive framework is not arbitrary; it is built upon the well-documented metabolism of two key structural components: the N-formylamino group and the 2-phenylpropionic acid core. We will proceed by dissecting the likely enzymatic transformations this molecule may undergo, from initial activation to terminal conjugation and excretion.
Proposed Metabolic Pathways: A Hypothetical Framework
The metabolic journey of a xenobiotic is typically a multi-step process designed to increase its polarity and facilitate elimination. We propose a convergent pathway model where this compound is subject to several parallel and sequential enzymatic reactions.
Phase 0: The Gateway Deformylation Reaction
The N-formyl group represents a critical initial target for enzymatic hydrolysis. The removal of this group would unmask the primary amine, yielding 2-amino-2-phenylpropanoic acid and fundamentally altering the molecule's chemical properties.
Hypothesized Reaction: Enzymatic hydrolysis of the amide bond.
Enzymes Potentially Involved:
-
N-substituted Formamide Deformylases/Amidases: Several deformylases are known to hydrolyze N-substituted formamides.[1] These enzymes could recognize the N-benzylformamide-like structure within the target molecule.
-
Acylases and Esterases: Some promiscuous hydrolases, such as porcine liver esterase or certain lipases, have been shown to hydrolyze N-acetyl and N-formyl amino acids.[2]
The product of this reaction, 2-amino-2-phenylpropanoic acid, is a non-proteinogenic amino acid that would then enter its own metabolic cascade, potentially involving transamination or other amino acid metabolism pathways.
Phase I Metabolism: Functionalization of the Core Scaffold
Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For this compound, the most probable Phase I reaction is the oxidation of the aromatic ring.
Hypothesized Reaction: Aromatic hydroxylation.
Enzymes Potentially Involved:
-
Cytochrome P450 (CYP) Monooxygenases: This superfamily of enzymes is the primary catalyst for the oxidation of aromatic rings in xenobiotics.[3][4][5] Hydroxylation can occur at the ortho-, meta-, or para-positions of the phenyl group, leading to the formation of distinct phenolic metabolites. The regioselectivity would be determined by the specific CYP isozyme involved (e.g., CYP2C9, CYP3A4).
This hydroxylation could occur on the parent N-formylated compound or on its metabolites, creating a matrix of potential hydroxylated derivatives.
Phase II Metabolism: Conjugation for Excretion
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating elimination.[6]
Hypothesized Reactions:
-
Glucuronidation: The carboxylic acid moiety is a prime substrate for conjugation with glucuronic acid. This is a major metabolic pathway for xenobiotic carboxylic acids.[7]
-
Acyl-CoA Conjugation: Xenobiotic carboxylic acids can be activated to form thioesters with coenzyme A (CoA).[11][12]
-
Amino Acid Conjugation: Following deformylation, the resulting 2-amino-2-phenylpropanoic acid could potentially be N-acetylated.
The overall proposed metabolic network is visualized in the diagram below.
Sources
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Methodological & Application
Application Notes and Protocols for N-formyl-alpha-phenylglycine in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N-formyl-alpha-phenylglycine, a derivative of the non-proteinogenic amino acid phenylglycine, represents a versatile chemical entity with significant, albeit nuanced, applications in medicinal chemistry. While not a therapeutic agent in its own right, its unique structural features—a chiral center, a formamide group, and an aromatic ring—make it a valuable tool in several key areas of drug discovery and development. This guide provides an in-depth exploration of the scientific principles and practical applications of N-formyl-alpha-phenylglycine, complete with detailed experimental protocols. We will delve into its role as a potential modulator of the innate immune system through N-formyl peptide receptors, its utility as a chiral resolving agent and a building block in asymmetric synthesis, and its application in peptide chemistry and the synthesis of complex bioactive molecules.
Introduction: The Scientific Underpinnings of N-formyl-alpha-phenylglycine's Utility
The significance of N-formyl-alpha-phenylglycine in medicinal chemistry is best understood by examining its constituent parts and their established roles in biological systems and chemical synthesis.
The Phenylglycine Scaffold: A Privileged Structure in Pharmacology
Phenylglycine and its derivatives are recognized as "privileged structures" in medicinal chemistry. These non-proteinogenic amino acids are integral components of numerous natural products and synthetic drugs, including antibiotics and agents targeting the central nervous system.[1][2][3] Their rigid structure, conferred by the direct attachment of the phenyl ring to the alpha-carbon, can impart conformational constraint to peptides, enhancing their metabolic stability and receptor binding affinity.[]
N-Formylation: From Immune Activation to Synthetic Strategy
The N-formyl group is a small, yet functionally significant, chemical modification. In a biological context, N-formylated peptides, such as the well-studied N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for leukocytes.[5][6] They are recognized by a class of G protein-coupled receptors known as N-formyl peptide receptors (FPRs), which play a crucial role in the innate immune response to bacterial infections and tissue damage.[7][8][9] This makes the N-formyl moiety a key pharmacophore for designing modulators of inflammation and immunity.[10][11]
From a synthetic standpoint, N-formylation serves as an effective protecting group strategy in peptide synthesis and as a versatile handle for the construction of various heterocyclic systems.[12][13][14]
Applications of N-formyl-alpha-phenylglycine in Medicinal Chemistry
The unique combination of a phenylglycine core and an N-formyl group endows N-formyl-alpha-phenylglycine with several potential applications in medicinal chemistry.
Modulator of N-Formyl Peptide Receptors (FPRs) and Immune Response
Given the established role of N-formylated peptides as ligands for FPRs, N-formyl-alpha-phenylglycine can be investigated as a potential modulator of this receptor family.[7][15] While simpler in structure than endogenous ligands like fMLP, it could act as an agonist, antagonist, or allosteric modulator, thereby influencing inflammatory and immune responses.[16][17] This opens avenues for its use in studying FPR signaling and as a starting point for the development of novel anti-inflammatory or immunomodulatory agents.
Conceptual Workflow for Screening N-formyl-alpha-phenylglycine as an FPR Modulator
Caption: Workflow for evaluating N-formyl-alpha-phenylglycine as an FPR modulator.
Chiral Resolving Agent
The chiral nature of N-formyl-alpha-phenylglycine makes it a candidate for use as a chiral resolving agent for racemic mixtures of amines and other basic compounds.[18] The principle lies in the formation of diastereomeric salts with the enantiomers of a racemic base. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salt regenerates the pure enantiomer of the base and the resolving agent. N-acylated amino acids, such as N-acetyl-D-phenylglycine, have been successfully used for this purpose.
Protocol for Chiral Resolution of a Racemic Amine using (R)- or (S)-N-formyl-alpha-phenylglycine
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve one equivalent of enantiomerically pure (R)- or (S)-N-formyl-alpha-phenylglycine in the same solvent, warming if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then, if necessary, in an ice bath to induce crystallization of one of the diastereomeric salts.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
Analyze the optical purity of the mother liquor and the crystalline salt to determine the efficiency of the resolution.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a stoichiometric amount of a base (e.g., 1 M NaOH) to neutralize the N-formyl-alpha-phenylglycine and liberate the free amine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from step 3 with a strong acid (e.g., 1 M HCl) to precipitate the N-formyl-alpha-phenylglycine.
-
Collect the precipitate by filtration, wash with cold water, and dry. The resolving agent can then be reused.
-
Building Block in Asymmetric Synthesis and Peptide Chemistry
N-formyl-alpha-phenylglycine can serve as a valuable chiral building block in the asymmetric synthesis of more complex molecules.[19][20] The formyl group can be used as a protecting group for the amine functionality during subsequent synthetic transformations.[13]
In peptide synthesis, the incorporation of non-proteinogenic amino acids like phenylglycine can enhance the pharmacological properties of peptides, such as resistance to enzymatic degradation.[] N-formyl-alpha-phenylglycine can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.
General Protocol for N-Formylation of alpha-Phenylglycine
This protocol describes a common method for the N-formylation of an amino acid.
-
Preparation of the Formylating Agent (Acetic Formic Anhydride in situ):
-
In a round-bottom flask cooled in an ice bath, add formic acid (1.5 equivalents).
-
Slowly add acetic anhydride (1.0 equivalent) dropwise with stirring.
-
Allow the mixture to stir at 0°C for 1-2 hours to form acetic formic anhydride.
-
-
N-Formylation Reaction:
-
Dissolve alpha-phenylglycine (1.0 equivalent) in formic acid at 0°C.
-
Slowly add the pre-formed acetic formic anhydride solution to the amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Isolation:
-
Remove the excess formic acid and acetic acid under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield N-formyl-alpha-phenylglycine.
-
Quantitative Data for Representative N-Formylation Reactions
| Amino Acid Substrate | Formylating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Glycine | Acetic Formic Anhydride | Formic Acid | 12 | 85-95 | General Procedure |
| L-Alanine | Acetic Formic Anhydride | Formic Acid | 12 | 80-90 | General Procedure |
| L-Phenylalanine | Acetic Formic Anhydride | Formic Acid | 16 | 82-92 | General Procedure |
| alpha-Phenylglycine | Acetic Formic Anhydride | Formic Acid | 18 | 75-85 | Inferred from general procedures |
Note: Yields are approximate and can vary based on reaction scale and purification method.
Precursor for Bioactive Heterocycles
The N-formyl group is a versatile functional group that can participate in various cyclization reactions to form heterocyclic ring systems, which are prevalent in many drug molecules.[14] N-formyl-alpha-phenylglycine can serve as a precursor for the synthesis of substituted imidazoles, oxazoles, and other nitrogen-containing heterocycles.
Illustrative Reaction Scheme for Heterocycle Synthesis
Caption: General scheme for heterocycle synthesis from N-formyl-alpha-phenylglycine.
Conclusion and Future Perspectives
N-formyl-alpha-phenylglycine is a multifaceted molecule with significant potential in various domains of medicinal chemistry. While its direct therapeutic applications are yet to be fully explored, its utility as a tool in drug discovery and development is evident. Its potential to modulate the innate immune system via FPRs warrants further investigation and could lead to the discovery of novel therapeutic agents. Furthermore, its established and potential applications in chiral resolution, asymmetric synthesis, and peptide chemistry solidify its importance as a valuable chemical entity for medicinal chemists. Future research should focus on a more detailed exploration of its biological activities and the expansion of its synthetic utility in the creation of diverse and complex molecular architectures.
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Introduction: The Significance of Chiral N-formyl-alpha-phenylglycine
Application Note: Chiral Separation of N-formyl-alpha-phenylglycine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
N-formyl-alpha-phenylglycine is a non-proteinogenic amino acid derivative.[1][2] Like many chiral molecules in the pharmaceutical and biotechnological sectors, its enantiomers can exhibit distinct pharmacological and toxicological profiles.[3][4] The precise separation and quantification of these enantiomers are therefore critical for drug development, ensuring the safety and efficacy of therapeutic agents.[3][5] This application note provides a comprehensive guide to the chiral separation of N-formyl-alpha-phenylglycine enantiomers, detailing the underlying principles, established protocols, and practical considerations for achieving high-resolution separation.
Principles of Chiral Recognition
The separation of enantiomers relies on the formation of transient diastereomeric complexes with a chiral selector.[6] This process creates a sufficient difference in Gibbs free energy between the two enantiomer-selector complexes, leading to differential retention times in a chromatographic system.[6] For phenylglycine derivatives, several interactions are key to achieving chiral recognition:
-
π-π Interactions: The phenyl group of the analyte can engage in π-π stacking with aromatic moieties on the chiral stationary phase (CSP).[6]
-
Hydrogen Bonding: The amide and carboxyl groups of N-formyl-alpha-phenylglycine are potent sites for hydrogen bond donor and acceptor interactions with the CSP.
-
Dipole-Dipole Interactions: The polar functional groups of the analyte contribute to dipole-dipole interactions with the chiral selector.[6]
-
Steric Interactions: The three-dimensional arrangement of substituents around the chiral center of both the analyte and the selector leads to steric hindrance, which can significantly influence the stability of the diastereomeric complexes.[6]
A successful chiral separation typically involves a combination of at least three of these interaction points, a concept often referred to as the "three-point interaction model".[6]
Methodologies for Chiral Separation
Several chromatographic and electrophoretic techniques have proven effective for the chiral resolution of N-formyl-alpha-phenylglycine and related compounds. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most common and versatile approach.[4][7][8][9] Supercritical Fluid Chromatography (SFC) offers a "greener" and often faster alternative, while Capillary Electrophoresis (CE) provides high efficiency and requires minimal sample and solvent.[10][]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for chiral separations due to the wide variety of commercially available chiral stationary phases (CSPs).[4][7][12]
3.1.1 Recommended Chiral Stationary Phases (CSPs)
For N-formyl-alpha-phenylglycine, polysaccharide-based and Pirkle-type CSPs are highly recommended.
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are known for their broad enantioselectivity.[12]
-
Pirkle-type CSPs: These are based on a chiral molecule, often an amino acid derivative like (R)-N-(3,5-dinitrobenzoyl)phenylglycine, covalently bonded to a silica support.[5][6] They are particularly effective for compounds capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6]
3.1.2 HPLC Protocol: Separation on a Pirkle-Type CSP
This protocol provides a starting point for method development. Optimization will be necessary based on the specific instrumentation and desired resolution.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | Provides multiple interaction sites (π-π, H-bonding, dipole) for effective chiral recognition of phenylglycine derivatives.[6] |
| Mobile Phase | Hexane/Isopropanol/Acetic Acid (e.g., 90:10:0.1, v/v/v) | Normal-phase conditions enhance hydrogen bonding and dipole interactions crucial for separation on this type of CSP. Acetic acid can improve peak shape.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and column efficiency. |
| Temperature | 25 °C | Room temperature is a common starting point. Lower temperatures can sometimes improve resolution. |
| Detection | UV at 254 nm | The phenyl group of the analyte provides strong UV absorbance at this wavelength. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
Experimental Workflow: HPLC
Caption: HPLC workflow for chiral separation.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[10] It offers advantages such as faster separations, reduced solvent consumption, and compatibility with a wide range of CSPs.[10][]
3.2.1 SFC Protocol: A "Green" Alternative
The same polysaccharide and Pirkle-type columns used in HPLC can often be employed in SFC.[10][13]
Table 2: SFC Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | These CSPs show excellent performance and broad applicability in SFC.[13] |
| Mobile Phase | CO2 / Methanol (e.g., 80:20, v/v) | Methanol is a common polar co-solvent in SFC that modulates retention and selectivity. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[10] |
| Back Pressure | 150 bar | Maintains the mobile phase in a supercritical state. |
| Temperature | 40 °C | Elevated temperature can improve efficiency in SFC. |
| Detection | UV at 254 nm | Compatible with SFC systems. |
Experimental Workflow: SFC
Caption: SFC workflow for rapid chiral separation.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[14] For chiral separations, a chiral selector is added to the background electrolyte.
3.3.1 Chiral Selectors for CE
Cyclodextrins are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.[7] For amino acid derivatives, charged cyclodextrins can provide enhanced selectivity.
3.3.2 CE Protocol: High-Efficiency Separation
Table 3: CE Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary dimensions for CE. |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5, containing 20 mM Sulfated-β-cyclodextrin | Low pH ensures the carboxyl group is protonated, and the analyte is cationic. The charged cyclodextrin provides strong chiral recognition. |
| Voltage | 20 kV | High voltage leads to shorter analysis times and higher efficiency. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Detection | UV at 214 nm | Lower wavelength is often used in CE for better sensitivity of peptides and amino acids. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and reproducible injection method. |
Mechanism of Chiral Recognition in CE
Caption: Chiral recognition and separation in CE.
Data Analysis and Interpretation
The primary goals of data analysis are to determine the resolution between the enantiomeric peaks and to quantify their relative amounts.
-
Resolution (Rs): A measure of the degree of separation between two peaks. A baseline resolution (Rs ≥ 1.5) is generally desired for accurate quantification.
-
Enantiomeric Excess (%ee): A measure of the purity of a chiral sample. It is calculated as: %ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
Conclusion
The successful chiral separation of N-formyl-alpha-phenylglycine enantiomers is readily achievable using modern chromatographic and electrophoretic techniques. The choice of method will depend on the specific requirements of the analysis, such as sample throughput, solvent consumption, and desired resolution. By understanding the principles of chiral recognition and systematically optimizing the experimental parameters, researchers can develop robust and reliable methods for the analysis of this important class of molecules.
References
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Berthod, A. (2006). Chiral Recognition Mechanisms. ACS Publications. [Link]
-
Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
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Cattrall, R. W. (1991). Chiral separation of phenylglycine enantiomers. ResearchGate. [Link]
-
Fagg, A. G. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]
-
Layton, S. E. (2006). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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MDPI. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI. [Link]
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National Center for Biotechnology Information. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central. [Link]
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National Center for Biotechnology Information. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PubMed Central. [Link]
-
National Center for Biotechnology Information. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. PubMed. [Link]
-
National Center for Biotechnology Information. Capillary electrophoresis with (R)-(--)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine as chiral selector for separation of albendazole sulfoxide enantiomers and their analysis in human plasma. PubMed. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
-
RSC Publishing. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]
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The Analytical Scientist. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
-
Wikipedia. N-Phenylglycine. Wikipedia. [Link]
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Application Note: Enzymatic Processing of 2-Formylamino-2-Phenyl-Propionic Acid
The following Application Note and Protocol Guide details the use of 2-formylamino-2-phenyl-propionic acid (also known as N-formyl-α-methyl-phenylglycine or N-formyl-α-phenylalanine ) in enzymatic reactions.
This guide focuses on the two primary applications of this compound:
-
Enzymatic Kinetic Resolution : Producing enantiopure quaternary amino acids.
-
Enzymatic Peptide Synthesis : Using the N-formyl derivative as an acyl donor.
Compound Overview & Significance
-
Compound Name : this compound[1]
-
CAS Number : 3381-60-0 (often associated with the (+)-enantiomer or racemate depending on the source)
-
Synonyms : N-Formyl-α-methyl-phenylglycine; N-Formyl-2-amino-2-phenylpropionic acid; N-Formyl-Cα-methyl-phenylalanine.[1]
-
Structure : A quaternary amino acid derivative where the alpha-carbon is substituted with a methyl group, a phenyl group, a carboxylic acid, and an N-formyl amino group.[1]
-
Significance :
-
Quaternary Center : The sterically hindered
-disubstituted carbon makes chemical synthesis of the enantiopure free amino acid difficult.[1] -
Peptidomimetics : The resulting amino acid, 2-amino-2-phenylpropionic acid , is a non-proteinogenic building block that imposes strong conformational constraints (helical or turn structures) when incorporated into peptides.[1]
-
Drug Development : Used in the design of proteolytically stable peptide drugs and enzyme inhibitors.
-
Primary Application: Enzymatic Kinetic Resolution
The most critical application of this compound is as a substrate for enzymatic kinetic resolution .[1] Because the quaternary center is difficult to form asymmetrically via standard chemical catalysis, researchers often synthesize the racemic N-formyl derivative and use an acylase to selectively hydrolyze one enantiomer.[1]
Mechanism of Action
The enzyme Aminoacylase I (or specialized bacterial amidases) selectively hydrolyzes the amide bond of the L-enantiomer (or S-enantiomer) of the N-formyl substrate, releasing the free amino acid and formic acid. The D-enantiomer remains N-formylated.[1]
Protocol 1: Kinetic Resolution of Racemic this compound
Objective : To separate racemic this compound into (S)-2-amino-2-phenylpropionic acid (free) and (R)-2-formylamino-2-phenyl-propionic acid.
Materials
-
Substrate : Racemic this compound (10–50 mM).[1]
-
Enzyme :[1][2][3][4][5][6][7][8]
-
Standard: Aminoacylase I (EC 3.5.1.[1]14) from Aspergillus melleus or Sus scrofa (Hog Kidney).[1] Note: Activity may be low due to steric hindrance.[1]
-
High-Performance: N-acylamino acid amidohydrolase from Mycoplana ramosa or Alcaligenes faecalis (specifically evolved for
-disubstituted substrates).[1]
-
-
Buffer : 0.1 M Tris-HCl or Phosphate Buffer, pH 7.5 – 8.0.
-
Cofactor :
or (0.1 – 0.5 mM).[1] -
Additives : 5–10% DMSO (if substrate solubility is poor).[1]
Experimental Workflow
-
Preparation : Dissolve the racemic substrate in the buffer. Adjust pH to 7.5 with NaOH. Add cofactor (
is often preferred for bacterial acylases).[1] -
Initiation : Add the enzyme (enzyme loading ratio 1:10 to 1:100 w/w depending on specific activity).[1] Incubate at 30°C – 37°C with gentle shaking.
-
Monitoring : Monitor the reaction via HPLC (C18 column, Phosphate/Acetonitrile gradient). Look for the appearance of the free amino acid peak (earlier elution) and decrease of the N-formyl peak.
-
Termination : Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Adjust pH to 5.0 to deactivate enzyme or heat to 60°C for 10 min.
-
Separation (Workup) :
-
Purification :
-
Aqueous: Neutralize and use ion-exchange chromatography (Dowex 50) to isolate the pure L-amino acid.
-
Organic: Evaporate solvent to recover the D-N-formyl derivative. This can be chemically deformylated (see Section 4) to yield the D-amino acid.
-
Data Visualization: Resolution Workflow
Caption: Workflow for the enzymatic resolution of this compound into enantiopure L- and D- amino acids.
Secondary Application: Enzymatic Peptide Synthesis
This compound can serve as an acyl donor in the enzymatic synthesis of sterically hindered peptides.[1] The N-formyl group acts as a minimal protecting group that mimics the natural N-terminal structure of bacterial proteins (N-formyl-methionine), making it compatible with certain metalloproteases.[1]
Protocol 2: Thermolysin-Catalyzed Coupling
Objective : To couple this compound (Acyl Donor) with an amino acid amide (Nucleophile) to form a dipeptide.[1]
Materials
-
Acyl Donor : this compound (L-isomer preferred).[1]
-
Nucleophile : L-Phenylalanine amide (H-Phe-NH2) or similar hydrophobic amine.[1]
-
Enzyme : Thermolysin (EC 3.4.24.27).[1]
-
Solvent System : High-concentration organic cosolvent (e.g., 50% Ethyl Acetate or Toluene in buffer) to suppress hydrolysis and favor synthesis.[1]
Procedure
-
Mix : Combine Donor (50 mM) and Nucleophile (100 mM) in 0.1 M Tris-Maleate buffer (pH 7.0) containing 10 mM
and 50% Ethyl Acetate.[1] -
Enzyme Addition : Add Thermolysin (suspended or immobilized).
-
Reaction : Incubate at 40°C. The enzyme catalyzes the formation of the peptide bond between the carboxyl of the propionic acid derivative and the amine of the nucleophile.
-
Precipitation : The product, N-Formyl-2-amino-2-phenylpropionyl-L-phenylalanine amide , is often less soluble and may precipitate, driving the equilibrium forward.[1]
-
Isolation : Filter the precipitate or extract with organic solvent.[1]
Technical Notes & Troubleshooting
Deformylation (Removing the Protecting Group)
If the goal is to obtain the free amino acid from the N-formyl derivative (e.g., the unreacted D-isomer from Protocol 1), enzymatic deformylation is rare.[1] Chemical methods are standard:
-
Method : Dissolve in Methanolic HCl (1.0 M).
-
Condition : Incubate at 50°C for 2–4 hours.
-
Result : Quantitative removal of the formyl group to yield the methyl ester or free acid (depending on water content).
Steric Hindrance Challenges
The quaternary center at position 2 creates significant steric bulk.
-
Observation : Standard Acylase I may show <5% conversion in 24 hours.
-
Solution :
-
Use Mycoplana ramosa acylase (specifically evolved for this structure).[1]
-
Increase temperature to 45°C (if enzyme stability permits).
-
Use the ester derivative (Methyl 2-formylamino-2-phenylpropionate) and a Lipase (e.g., Candida antarctica Lipase B) for resolution, as lipases are often more tolerant of steric bulk than acylases.[1]
-
References
-
Sigma-Aldrich .[1] Product Specification: this compound (CAS 3381-60-0).[1] Link
-
Kaptein, B., et al. (1993) .[1][4] "Enzymatic Resolution of
-Disubstitutedngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Amino Acid Esters and Amides." ChemInform, 24(41).[1] Link[1] -
Youshko, M. I., et al. (2004) .[1][5] "Aminoacylase I from Aspergillus melleus: Kinetics and enantioselectivity in the hydrolysis of N-acyl-alpha-amino acids." Tetrahedron: Asymmetry, 15(12), 1933-1936.[1] Link[1]
-
Chenault, H. K., et al. (1989) .[1] "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids." Journal of the American Chemical Society, 111(16), 6354-6364.[1] Link
-
Wakayama, M., et al. (1995) .[1] "Substrate specificity of N-acylamino acid amidohydrolase from Mycoplana ramosa." Bioscience, Biotechnology, and Biochemistry, 59(11).[1] (Key reference for quaternary substrates).
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- 3. Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. ChemInform Abstract: Enzymatic Resolution of α,α‐Disubstituted α‐Amino Acid Esters and Amides. / ChemInform, 1993 [sci-hub.jp]
- 5. Hot off the press - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. actanaturae.ru [actanaturae.ru]
- 8. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 2-formylamino-2-phenyl-propionic acid in the Development of Novel Anti-inflammatory Agents
Introduction: The Rationale for Investigating 2-formylamino-2-phenyl-propionic acid
The global burden of inflammatory diseases, ranging from acute conditions to chronic debilitating illnesses such as rheumatoid arthritis and inflammatory bowel disease, necessitates a continuous search for novel therapeutic agents. The 2-arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen and naproxen.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[2][3] This document outlines a comprehensive strategy for the preclinical evaluation of a novel compound, this compound, as a potential anti-inflammatory agent.
The structural similarity of this compound to known NSAIDs provides a strong rationale for its investigation. The introduction of a formylamino group may modulate the compound's physicochemical properties, target affinity, and metabolic stability, potentially leading to an improved efficacy or safety profile. These application notes provide a structured, multi-tiered approach to characterizing the anti-inflammatory potential of this compound, from initial in vitro screening to in vivo proof-of-concept studies.
Part 1: Synthesis and Characterization of this compound
A plausible synthetic route for this compound, based on established organic chemistry principles, is presented below.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2-amino-2-phenyl-propionic acid.
Materials:
-
2-amino-2-phenyl-propionic acid
-
Formic acid
-
Acetic anhydride
-
Diethyl ether
-
Sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-amino-2-phenyl-propionic acid in an excess of formic acid.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
The initial screening of a potential anti-inflammatory compound should be conducted using in vitro assays to determine its biological activity and mechanism of action in a controlled environment.[4][5]
Workflow for In Vitro Screening
Caption: Workflow for the in vitro evaluation of this compound.
Protocol 2: Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes. This is a crucial step as many NSAIDs exert their effects through COX inhibition.[2]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
This compound
-
Positive controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, set up the following wells in triplicate: background, 100% initial activity, and inhibitor wells with serial dilutions of the test compound and positive controls.[6]
-
Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.[6]
-
Add the test compound or positive control to the inhibitor wells and pre-incubate at 37°C for 10 minutes.[2]
-
Initiate the reaction by adding arachidonic acid to all wells except the background.
-
Add TMPD to all wells.
-
Immediately read the absorbance at 590 nm in a microplate reader at timed intervals.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Presentation: Example COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Reference) | ~15 | ~35 | ~0.43 |
| Celecoxib (Reference) | >100 | ~0.8 | >125 |
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cultured macrophages.[7][8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Positive control (e.g., Dexamethasone)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture and Plating: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for TNF-α, 24 hours for IL-6).[7][9]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Normalize the cytokine levels to the vehicle control and plot the dose-response curve.
Part 3: In Vivo Evaluation of Anti-inflammatory Activity
Following promising in vitro results, the anti-inflammatory efficacy of the compound should be evaluated in a living organism using an appropriate animal model of inflammation.[10]
Proposed Mechanism of Action
Caption: Proposed mechanism of action via inhibition of the cyclooxygenase pathway.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound in a widely used and well-characterized animal model.[11][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group): Vehicle control, positive control, and at least three dose levels of the test compound.
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[13]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][14]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).[13]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Data Presentation: Example In Vivo Data
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | e.g., 0.85 ± 0.05 | - |
| Test Compound | 10 | Experimental Value | Calculated Value |
| Test Compound | 30 | Experimental Value | Calculated Value |
| Test Compound | 100 | Experimental Value | Calculated Value |
| Indomethacin | 10 | e.g., 0.30 ± 0.03 | e.g., 64.7% |
Conclusion and Future Directions
These protocols provide a robust framework for the initial preclinical evaluation of this compound as a potential anti-inflammatory agent. The data generated from these studies will elucidate its mechanism of action, potency, and in vivo efficacy. Positive results would warrant further investigation, including more chronic models of inflammation, pharmacokinetic studies, and comprehensive safety and toxicology assessments, to fully characterize its therapeutic potential.
References
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved February 12, 2024, from [Link]
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 78(5), 1003–1004. [Link]
-
Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]
-
Bio-protocol. (2017). Carrageenan-induced paw edema assay. Retrieved February 12, 2024, from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., Castillo, J., Benavente-García, O., & Micol, V. (2014). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Cosmetics, 1(2), 106-121. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Ledochowski, M., Murr, C., Jäger, M., & Fuchs, D. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of inflammation (London, England), 1(1), 4. [Link]
-
Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(4), 833–838. [Link]
-
Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Retrieved February 12, 2024, from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved February 12, 2024, from [Link]
-
van der Kouwe, S., & Tytgat, J. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (68), e4211. [Link]
-
Kim, S. R., Lee, J. Y., Kim, J. H., & Lee, S. M. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Ultrasonography (Seoul, Korea), 39(2), 159–167. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 12, 2024, from [Link]
-
ResearchGate. (n.d.). Time-course and dose-response of lipopolysaccharide (LPS)-induced cytokine production. Retrieved February 12, 2024, from [Link]
-
Wang, W. J., Li, Y., Liu, Y. H., Li, Y. G., & Zhang, Y. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. International journal of molecular sciences, 13(10), 13221–13231. [Link]
-
Arora, S., Tripathy, A., & Das, A. M. (2013). Lipopolysaccharide-driven Th2 cytokine production in macrophages is regulated by both MyD88 and TRAM. The Journal of biological chemistry, 288(45), 32340–32352. [Link]
-
Semantic Scholar. (n.d.). LPS-induced cytokine production in human monocytes and macrophages. Retrieved February 12, 2024, from [Link]
-
Kim, D. H., Park, S. H., Kim, J. H., & Kim, H. J. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(6), 540–548. [Link]
-
Yamakawa, N., Suemasu, S., Kawamura, E., Higuchi, K., & Takeuchi, K. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882. [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved February 12, 2024, from [Link]
-
Mikashima, H., Goto, K., Muramoto, Y., & Nakayama, T. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittel-Forschung, 34(3), 280–286. [Link]
-
Zlatanova-Tenisheva, H., Ivanov, D., & Yotova, L. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(16), 8993. [Link]
-
Acar, Ç., Kaymak, F. B., & Er, M. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of enzyme inhibition and medicinal chemistry, 32(1), 730–739. [Link]
-
ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
-
Zlatanova-Tenisheva, H., Ivanov, D., & Yotova, L. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International journal of molecular sciences, 26(16), 8993. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved February 12, 2024, from [Link]
- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
-
ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved February 12, 2024, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 5. mdpi.com [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-Formyl-alpha-Phenylglycine
Executive Summary
N-Formyl-alpha-phenylglycine is a critical intermediate in the synthesis of semi-synthetic
This guide moves beyond basic recipes to provide a kinetically optimized protocol using the Acetic Formic Anhydride (AFA) method. This approach offers superior selectivity and milder conditions compared to direct formylation with neat formic acid, preserving chiral integrity.
Module 1: The Reaction System (Mechanism & Kinetics)
The Optimized Protocol: Mixed Anhydride Method
We utilize in situ generated Acetic Formic Anhydride (AFA).[1] This species is significantly more electrophilic than formic acid alone, allowing the reaction to proceed at lower temperatures (
Reaction Scheme:
-
Activation:
-
Formylation:
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Reagent A | Formic Acid (98-100%) | Water content |
| Reagent B | Acetic Anhydride ( | Acts as the dehydrating agent and co-reactant. |
| Substrate | Finely ground to maximize surface area (often heterogeneous initially). | |
| Molar Ratio | 1.0 (Substrate) : 1.2 ( | Excess formic acid drives AFA formation; slight excess |
| Temperature | Low temp prevents thermal racemization of the | |
| Time | 2–4 Hours | Extended times increase risk of N,O-diformylation side products. |
Visualizing the Pathway
Figure 1: Mechanistic pathway of the Mixed Anhydride (AFA) synthesis. Note the critical activation step forming AFA prior to substrate addition.
Module 2: Troubleshooting & Optimization (Q&A)
Category A: Yield & Kinetics
Q1: My reaction stalls at 60-70% conversion. Adding more formic acid doesn't help. Why?
-
Diagnosis: This is likely due to water contamination or AFA decomposition . AFA is thermally unstable and decomposes to CO and acetic acid above room temperature over time.
-
The Fix:
-
Ensure Formic Acid is
.[2] If using 85%, you must add excess to scavenge the water, but this generates heat. -
Order of Addition: Pre-mix Formic Acid and
at C and stir for 15-30 minutes before adding the phenylglycine. This ensures the maximum concentration of the active formylating agent is available immediately.
-
Q2: I see a significant impurity (approx. +28 mass units) by LC-MS. What is it?
-
Diagnosis: This is the N-Acetyl impurity. While AFA is selective for formylation (formyl carbonyl is more electrophilic than acetyl), high temperatures or steric bulk can favor acetylation.
-
The Fix: Lower the reaction temperature to
C. The rate difference between formylation and acetylation increases at lower temperatures, favoring the desired N-formyl product.
Category B: Chirality & Purity[3][4][5]
Q3: We started with L-Phenylglycine, but the product is nearly racemic. What happened?
-
Diagnosis: The
-proton of phenylglycine is benzylic and adjacent to a carbonyl, making it highly acidic ( ). -
The Fix:
-
Switch strictly to the AFA method at low temperature (
C) . -
Avoid exogenous bases. The reaction proceeds well in suspension; the product will eventually solubilize or precipitate as the reaction progresses.
-
Module 3: Work-up & Isolation
The isolation of N-formyl-alpha-phenylglycine is notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing, trapping impurities.
Critical Protocol: Controlled Crystallization
| Step | Action | Technical Note |
| 1. Quench | Remove excess solvent/reagents under reduced pressure (Rotavap) at | Do not heat excessively. Obtain a thick syrup. |
| 2. Displacement | Add Water (approx 2-3 volumes relative to syrup). | The product is sparingly soluble in cold water; acetic acid is soluble. |
| 3. Nucleation | If oil forms, seed with authentic crystal immediately. | If no seed is available, scratch the flask wall or use a small amount of IPA (Isopropanol) to induce nucleation. |
| 4. Aging | Stir the slurry at | Allows the "oil" to reorganize into a crystal lattice. |
| 5. Wash | Filter and wash with Ice-Cold Water . | Removes residual acetic acid which inhibits crystallization. |
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common synthesis failures. Follow the path corresponding to your observed deviation.
References
-
Strazzolini, P., et al. (1990). Acetic Formic Anhydride: A Review of its Preparation and Use in Organic Synthesis. Organic Preparations and Procedures International. Link
-
Krimen, L. I. (1963). Acetic Formic Anhydride.[1][6][7][8] Organic Syntheses, Coll. Vol. 5, p.8. Link
- Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry.
-
Shiraiwa, T., et al. (2006).[9] Optical Resolution by Preferential Crystallization of...[9] N-Formyl-DL-phenylglycine.[9] Bulletin of the Chemical Society of Japan. Link
-
Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society. (Foundational text on N-formyl stability). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US4820861A - Process for the production of N-formyl-alpha-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. jetir.org [jetir.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of 2-formylamino-2-phenyl-propionic acid
Welcome to the technical support guide for the purification of 2-formylamino-2-phenyl-propionic acid (N-formyl-α-methylphenylglycine). This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this compound in high purity. As a derivative of α-methylphenylglycine, its purification requires careful consideration of its acidic nature, the stability of the N-formyl group, and the removal of structurally similar impurities. This guide provides in-depth, experience-driven advice in a practical question-and-answer format, complete with troubleshooting workflows and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving the formylation of 2-amino-2-phenyl-propionic acid, you should anticipate the following:
-
Unreacted Starting Material: The presence of the parent amino acid, 2-amino-2-phenyl-propionic acid, is very common.
-
Reagent-Derived Impurities: Excess formylating agent (e.g., formic acid, acetic formic anhydride) and any coupling agents or bases used in the reaction.
-
Side-Reaction Products: In some synthetic pathways for related compounds, by-products from competing reactions can occur. For instance, if methylation is involved in a preceding step, over-methylation can be a source of impurities[1].
-
Degradation Products: The N-formyl group can be susceptible to hydrolysis back to the primary amine under strongly acidic or basic conditions, particularly during workup or purification at elevated temperatures[2]. This would regenerate the starting amino acid.
Q2: What are the primary recommended purification techniques for this compound?
A2: The two most effective and widely applicable techniques are recrystallization and silica gel column chromatography .
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, assuming a suitable solvent system can be identified. It is often the most scalable and cost-effective method.
-
Column Chromatography offers higher resolution and is excellent for separating the target compound from impurities with different polarities, such as the more polar parent amino acid or less polar non-acidic by-products.
Q3: What key physicochemical properties of this compound affect its purification?
A3: Understanding the compound's properties is crucial for designing a successful purification strategy.
-
Acidity: The carboxylic acid moiety (pKa likely around 4-5) allows for manipulation through acid-base chemistry. For example, it can be extracted into a mild aqueous base (like sodium bicarbonate solution) to separate it from neutral organic impurities.
-
Solubility: As a derivative of an amino acid, it retains some polar characteristics but is generally more soluble in organic solvents than its parent amino acid. It is expected to be soluble in solvents like ethanol, methanol, and ethyl acetate, with lower solubility in non-polar solvents like hexanes or water[3].
-
Physical Form: While the target is a crystalline solid, crude products can often appear as oils or amorphous solids, especially in the presence of impurities[4]. This can complicate recrystallization efforts.
Troubleshooting Purification Challenges
This section addresses specific problems encountered during the purification process. The following workflow provides a general decision-making framework.
Caption: Troubleshooting workflow for purification of this compound.
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
Causality: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution separates into two liquid phases upon cooling. This is often caused by the presence of impurities, which depress the melting point of the mixture below the boiling point of the solvent.
Solutions:
-
Change the Solvent System: The initial solvent may be too good a solvent or have too high a boiling point.
-
Action: Switch to a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes, heptane) until persistent turbidity is observed. Re-heat slightly to clarify and then allow to cool slowly. This technique lowers the required temperature for crystallization.
-
-
Trituration: If the product is an amorphous solid or thick oil, trituration can induce crystallization and remove highly soluble impurities.
-
Action: Add a solvent in which the desired product is sparingly soluble but the impurities are very soluble (e.g., diethyl ether or a cold mixture of ethyl acetate/hexanes). Stir or sonicate the mixture vigorously. The product should solidify, and the impurities will remain in the solvent. Filter the resulting solid.
-
-
Seeding: Introduce a seed crystal (a tiny crystal of the pure compound) to the cooled, supersaturated solution to provide a nucleation site for crystal growth.
-
Lower the Temperature: Ensure the solution is not being cooled too rapidly. Slow, controlled cooling is paramount for forming well-defined crystals[5].
Problem 2: After recrystallization, NMR analysis still shows the starting amino acid.
Causality: The starting material, 2-amino-2-phenyl-propionic acid, has similar structural features and may co-crystallize with the product, especially if they form a solid solution or if the solvent system does not sufficiently differentiate between their solubilities.
Solutions:
-
Optimize Recrystallization Solvent: The polarity difference between the N-formyl product and the parent amine is significant. A solvent system that exploits this is needed.
-
Action: Experiment with solvent systems of intermediate polarity. A mixture of ethyl acetate and hexanes often provides good selectivity[6]. The more polar amino acid should be less soluble in this less polar system. Refer to the solvent screening table below.
-
-
Employ Column Chromatography: This is the most reliable method for separating compounds with different polarities.
-
Action: Use silica gel as the stationary phase. The N-formyl product is less polar than the zwitterionic/polar amino acid and will elute first. See Protocol 2 for a detailed methodology.
-
Problem 3: My yield is very low after column chromatography.
Causality: Low yield can result from several factors: the product streaking/tailing on the column, irreversible adsorption to the silica, or decomposition. Carboxylic acids are notorious for tailing on silica gel due to interactions with acidic silanol groups.
Solutions:
-
Modify the Mobile Phase: Adding a small amount of a polar, acidic modifier can significantly improve peak shape and recovery.
-
Action: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes). This suppresses the ionization of the product's carboxylic acid group, reducing its interaction with the silica surface and leading to sharper peaks and better recovery.
-
-
Check Compound Stability: Ensure the compound is not degrading on the silica.
-
Action: Run a quick "silica plug" test. Dissolve a small amount of the crude product, spot it on a TLC plate, and then filter it through a small plug of silica gel with the intended eluent. Compare the filtrate TLC to the original spot. If new, lower Rf spots appear, decomposition may be occurring. In this rare case, an alternative stationary phase like alumina (basic or neutral) might be considered, though this is less common for acidic compounds.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a systematic approach to finding a suitable recrystallization solvent and executing the procedure.
Step 1: Solvent Screening
The goal is to find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.
| Solvent/System | Polarity | Expected Solubility | Procedure for Screening (20-30 mg scale) |
| Water | High | Low | Test solubility in hot water. May be suitable if compound is sufficiently crystalline. |
| Ethanol/Water | High-Medium | Good | Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, clarify with a drop of ethanol, cool.[4][5] |
| Ethyl Acetate | Medium | Good | Test solubility in hot EtOAc. If too soluble when cold, consider adding an anti-solvent. |
| Ethyl Acetate/Hexanes | Medium-Low | Good | Dissolve in minimal hot EtOAc, add hexanes dropwise until cloudy, clarify with a drop of EtOAc, cool.[6] |
| Toluene | Low | Moderate | Test solubility in hot toluene. Good for inducing crystallinity in aromatic compounds. |
Step 2: Recrystallization Procedure (Scale-up)
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen "good" solvent portion-wise while heating the mixture (e.g., on a hot plate with a water bath) and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes dust, particulates, and other insoluble matter.
-
Crystallization:
-
If using a single solvent, remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
-
If using a two-solvent system, add the "poor" solvent to the hot solution dropwise until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow to cool slowly.
-
-
Cooling & Isolation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for an additional 30-60 minutes to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent (or the "poor" solvent if using a pair) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by NMR, LC-MS, and melting point to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating the product from impurities of different polarities.
Caption: Workflow for flash column chromatography purification.
Step 1: Preparation
-
Select Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give the product an Rf value of ~0.3. A typical starting point is 30-50% ethyl acetate in hexanes. Add 0.5% acetic acid to the solvent mixture to improve resolution.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pour it into the column and use pressure to pack it evenly without air bubbles.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely. This creates a "dry load," which results in better separation than loading the sample as a liquid.
Step 2: Elution and Collection
-
Load the Column: Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed.
-
Run the Column: Begin eluting with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 60% ethyl acetate in hexanes, all containing 0.5% acetic acid).
-
Collect Fractions: Collect fractions of a consistent volume in test tubes or vials.
Step 3: Analysis and Isolation
-
Analyze Fractions: Spot every few fractions on a TLC plate. Stain with an appropriate visualization agent (e.g., potassium permanganate or UV light) to identify which fractions contain the pure product. The product should appear as a single spot.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.
-
Final Drying: Place the resulting solid or oil under high vacuum to remove any residual solvent. Confirm purity via analytical methods.
References
-
Marasco, C. J., et al. (1984). Purification and identification of formyl-methionyl-leucyl-phenylalanine as the major peptide neutrophil chemotactic factor produced by Escherichia coli. The Journal of Biological Chemistry. Available at: [Link]
-
Polakis, P. G., et al. (1988). Multiple chromatographic forms of the formylpeptide chemoattractant receptor and their relationship to GTP-binding proteins. The Journal of Biological Chemistry. Available at: [Link]
-
Selva, M., et al. (2002). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses. Available at: [Link]
-
Chatterjee, A., et al. (2014). m-Formyl Phenylalanine Synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Prajapati, M., et al. (n.d.). Classification of Impurities. Scribd. Available at: [Link]
-
Turan-Zitouni, G., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). N-Formyl-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Sciencemadness Discussion Board. (2021). Recrystallization of racemic phenylalanine, some observations and questions. Sciencemadness.org. Available at: [Link]
-
Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Available at: [Link]
Sources
Technical Support Center: Synthesis & Purification of 2-Formylamino-2-Phenyl-Propionic Acid
Case ID: N-F-AMPA-001
Subject: Optimization of Yield and Purity for Sterically Hindered
Executive Summary & Molecule Analysis
Target Molecule: 2-Formylamino-2-phenyl-propionic acid
Common Aliases: N-Formyl-
The Core Challenge:
This molecule features a quaternary
Standard formylation protocols (e.g., refluxing in formic acid) often fail because the nucleophilicity of the amine is drastically reduced by the surrounding bulk. Furthermore, the aggressive conditions required to force the reaction often lead to the formation of oxazolone (azlactone) intermediates, which can result in racemization (if chiral) or difficult-to-remove impurities.
Troubleshooting & Diagnostic Guide (FAQ)
Issue 1: "My yield is stuck below 40%, and I see unreacted starting material."
Diagnosis: The activation energy for the amine attack is too high for standard formic acid reflux.
Solution: You must switch to a Mixed Anhydride (Acetic Formic Anhydride - AFA) protocol. The mixed anhydride (
-
See Protocol A below.
Issue 2: "I see a strong IR peak at ~1820 cm⁻¹, and the product isn't soluble in base."
Diagnosis: You have formed the Oxazolone (Azlactone) derivative.
Cause: The use of acetic anhydride (
-
Fix: Treat the crude solid with mild aqueous base (NaOH/THF) at 0°C, followed by careful acidification.
Issue 3: "The product is colored (yellow/brown) and difficult to crystallize."
Diagnosis: Oxidative decomposition of the phenyl ring or polymerization of acetic anhydride byproducts. Solution:
-
** decolorization:** Use activated charcoal in the recrystallization solvent (Ethanol/Water).
-
Solvent Switch: Avoid acetone for crystallization; use Ethyl Acetate/Hexane or Ethanol/Water.
Optimized Experimental Protocols
Protocol A: The "Mixed Anhydride" Method (High Yield)
Best for: Scaling up and overcoming steric hindrance.
Reagents:
-
Starting Amino Acid (1.0 eq)
-
Formic Acid (98%, 10.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Solvent: THF (optional, if solubility is poor)
Step-by-Step Workflow:
-
Preparation of AFA: In a dry flask under
, cool Formic Acid (10 eq) to 0°C. Dropwise add Acetic Anhydride (3.0 eq). Stir at 0°C for 30 minutes, then warm to 50°C for 15 minutes. This generates the active Acetic Formic Anhydride. -
Addition: Cool the mixture back to 0°C. Add the solid amino acid (1.0 eq) in portions.
-
Reaction: Allow to warm to room temperature. Stir for 4-12 hours. Monitor by TLC (ninhydrin stain will disappear).
-
Quench & Hydrolysis (Critical):
-
Evaporate volatiles under reduced pressure to a viscous oil.
-
Add Ice Water (20 mL/g). Stir vigorously for 1 hour. Note: This step hydrolyzes any oxazolone formed.
-
-
Isolation: The product usually precipitates as a white solid. Filter and wash with cold water.
-
Recrystallization: Dissolve in minimum hot Ethanol; add warm Water until turbid. Cool to 4°C.
Protocol B: The "DCC/Formic Acid" Method (High Purity)
Best for: Chiral substrates where racemization is a concern.
Reagents:
-
Starting Amino Acid (1.0 eq)
-
Formic Acid (1.5 eq)
-
DCC (Dicyclohexylcarbodiimide) (1.1 eq)
-
N-Hydroxysuccinimide (NHS) (1.1 eq) - Catalyst to prevent racemization
-
Solvent: DCM or DMF
Step-by-Step Workflow:
-
Dissolve Formic Acid (1.5 eq), NHS (1.1 eq), and DCC (1.1 eq) in DCM at 0°C. Stir for 30 mins. Urea byproduct will precipitate.
-
Add the Amino Acid (1.0 eq) (dissolved in minimal DMF if insoluble in DCM).
-
Stir at 0°C for 2 hours, then RT overnight.
-
Filter off the DCU (urea). Wash the filtrate with 1N HCl, then Brine.
-
Evaporate solvent to yield the crude product.[1]
Comparative Analysis of Methods
| Feature | Standard Reflux | Method A (AFA) | Method B (DCC/NHS) |
| Reagent | Formic Acid | ||
| Yield (Est.) | 20-40% | 85-95% | 70-85% |
| Steric Tolerance | Low | High | Medium |
| Risk | Thermal decomp. | Oxazolone formation | Difficult byproduct removal (Urea) |
| Recommendation | Do Not Use | Primary Choice | Secondary Choice |
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical "Oxazolone Trap" that users often mistake for a failed reaction.
Figure 1: Reaction pathway showing the reversible formation of the Oxazolone intermediate. Note that the red path requires a hydrolysis step to recover the desired product.
References
-
Chapman, R. S. L., et al. (2017).[2] "Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides."[2] Organic Letters, 19(18), 4908–4911. Link
-
Kim, J.-G., & Jang, D. O. (2010).[3] "Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions." Synlett, 2010(14), 2093-2096. Link
-
Sheehan, J. C., & Yang, D.-D. H. (1958). "The Use of N-Formylamino Acids in Peptide Synthesis." Journal of the American Chemical Society, 80(5), 1154–1158. Link
-
PubChem. (n.d.). "this compound - Compound Summary." National Library of Medicine. Link
Sources
Validation & Comparative
Comparative Analysis of "N-formyl-alpha-phenylglycine" Synthesis Methods
Executive Summary
N-formyl-alpha-phenylglycine (N-formyl-Phg) is a critical intermediate in the pharmaceutical industry, serving primarily as a precursor for semi-synthetic
This guide analyzes three distinct synthesis methodologies. The selection of the optimal method depends heavily on the scale of production and the requirement for optical purity.
-
Method A (Mixed Anhydride): Highest chiral integrity; ideal for laboratory scale and enantiopure synthesis.
-
Method B (Direct Thermal): Most cost-effective; ideal for industrial bulk production where racemization is managed or irrelevant (e.g., prior to resolution).
-
Method C (Catalytic/Green): Emerging solvent-free protocols offering high atom economy.
Critical Mechanistic Insight: The Racemization Risk
Expert Note: Unlike aliphatic amino acids, alpha-phenylglycine possesses a benzylic
-
The Risk: Under basic conditions or high thermal stress, the
-proton is easily removed, leading to the formation of a planar enolate intermediate and subsequent racemization. -
The Solution: Protocols must favor acidic or neutral conditions and minimize thermal exposure if the starting material is enantiopure (e.g., D-phenylglycine).
Comparative Analysis of Methods
| Feature | Method A: Mixed Anhydride (AFA) | Method B: Direct Thermal (Formic Acid) | Method C: Catalytic (Iodine/Solvent-Free) |
| Reagents | Formic Acid + Acetic Anhydride | 85-98% Formic Acid (Excess) | Formic Acid + |
| Reaction Temp | Low ( | High (Reflux, | Moderate ( |
| Yield | 95 - 99% | 85 - 95% | 90 - 96% |
| Chiral Integrity | Excellent (<1% racemization) | Moderate (Risk of thermal racemization) | Good |
| Atom Economy | Low (Generates acetic acid waste) | Medium (Excess formic acid recovery required) | High (Solvent-free) |
| Scalability | Medium (Exothermic control needed) | High (Simple reactor design) | Low/Medium (Solid handling) |
| Cost | High (Acetic anhydride cost) | Low | Low |
Detailed Experimental Protocols
Method A: The Mixed Anhydride Route (High Purity)
Best for: Synthesizing N-formyl-D-phenylglycine without racemization.
Principle: In situ generation of Acetic Formic Anhydride (AFA), a highly reactive formylating agent that reacts rapidly with amines at low temperatures.[1]
Protocol:
-
Preparation of AFA: In a flame-dried flask under
, combine Formic Acid (98%, 1.1 eq) and Acetic Anhydride (1.1 eq) . Stir at for 15 minutes, then warm to for 15 minutes, and cool back to . -
Addition: Dissolve
-Phenylglycine (1.0 eq) in a minimal volume of anhydrous THF or Dichloromethane (DCM). Add this solution dropwise to the cold AFA mixture. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: 85:10:5). -
Workup: Concentrate in vacuo to remove solvent and acetic acid.
-
Purification: Recrystallize the residue from Ethanol/Water (1:1).
-
Validation: Check optical rotation
to confirm enantiomeric excess (ee).
Method B: Direct Thermal Formylation (Industrial Standard)
Best for: Large-scale preparation of racemic N-formyl-phenylglycine for subsequent enzymatic resolution.
Principle: Direct condensation driven by the removal of water (equilibrium shift).
Protocol:
-
Setup: Equip a reactor with a mechanical stirrer and a Dean-Stark trap (if using toluene) or simple distillation setup.
-
Mixing: Suspend
-Phenylglycine (1.0 eq) in 85% Formic Acid (2.5 eq) . -
Reaction: Heat the mixture to reflux (
) .-
Option: Add Toluene as an entrainer to remove water azeotropically (lowers effective temp to
, protecting chirality).
-
-
Duration: Reflux for 4–6 hours until the solid dissolves and TLC indicates completion.
-
Workup: Distill off excess formic acid/toluene under reduced pressure.
-
Isolation: The residue solidifies upon cooling. Wash with cold water to remove trace acid. Dry in a vacuum oven at
.
Mechanism & Workflow Visualization
Diagram 1: Reaction Mechanism (Mixed Anhydride)
This diagram illustrates the activation of formic acid via acetic anhydride, followed by the nucleophilic attack of the phenylglycine amine group.
Caption: The AFA pathway ensures irreversible formylation under mild conditions, preventing the racemization of the sensitive benzylic center.
Diagram 2: Industrial Process Workflow
Comparison of the unit operations required for Method A vs. Method B.
Caption: Method A prioritizes optical purity via kinetic control, while Method B prioritizes throughput and atom economy.
References
-
BenchChem. (2025).[1][2] High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. Application Note. Link
-
Kim, J.-G., & Jang, D. O. (2010).[3] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Link
-
Sheehan, J. C., & Yang, D.-D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link
-
Asian Publication Corporation. (2026). Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampicillin. Link
-
Neumann, W. L. (2012). N-Formylation of Amino Acids. In Organic Syntheses. Link
Sources
Validating the biological activity of "2-formylamino-2-phenyl-propionic acid" in vitro
An In-Depth Technical Guide to the In Vitro Validation of "2-formylamino-2-phenyl-propionic acid" as a Novel IDO1 Inhibitor
This guide provides a comprehensive framework for the in vitro validation of the biological activity of "this compound" (herein referred to as 2-FPPA). Given the limited publicly available data on this molecule, we hypothesize a potential role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation and a high-interest target in oncology.[1][2] This guide will objectively compare the performance of 2-FPPA with established alternatives, supported by detailed experimental protocols and data interpretation guidelines.
Introduction: The Rationale for Investigating 2-FPPA as an IDO1 Inhibitor
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2][3] This process has profound implications for the immune system. Tryptophan depletion can arrest T-cell proliferation, while the accumulation of its metabolites, known as kynurenines, can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][4] Many tumors overexpress IDO1 as a mechanism of immune evasion, making it a compelling target for cancer immunotherapy.[5][6]
The structure of 2-FPPA, a derivative of phenylalanine, suggests potential interactions with enzymes involved in amino acid metabolism. Its N-formyl group is of particular interest, as the product of IDO1 catalysis is N-formylkynurenine. This structural feature forms the basis of our hypothesis that 2-FPPA may act as a competitive or non-competitive inhibitor of IDO1.
This guide outlines a rigorous, multi-step in vitro validation process to test this hypothesis. We will compare the activity of 2-FPPA against a potent and selective IDO1 inhibitor, Epacadostat (INCB024360) , which will serve as our positive control and benchmark.[1][2][7] We will also include L-phenylalanine as a negative control to assess the specificity of any observed effects.
Comparative Experimental Workflow
Our validation strategy is designed as a tiered approach, starting with direct enzymatic assays and progressing to more complex cell-based models to assess efficacy and potential liabilities.
Caption: Tiered experimental workflow for validating 2-FPPA activity.
Tier 1: Biochemical Validation of IDO1 Inhibition
The initial step is to determine if 2-FPPA directly interacts with and inhibits purified recombinant human IDO1 enzyme.
Experiment 1: Recombinant IDO1 Enzyme Inhibition Assay
Objective: To quantify the direct inhibitory effect of 2-FPPA on IDO1 enzymatic activity and determine its half-maximal inhibitory concentration (IC50).
Methodology: This assay measures the production of N-formylkynurenine, which has a distinct absorbance at 321 nm.[7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
IDO1 Enzyme: Recombinant human IDO1 (e.g., 20 nM final concentration).
-
Substrate: L-tryptophan (e.g., 2 mM final concentration).
-
Cofactors: 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase are included to maintain the enzyme in its active ferrous state.[8]
-
Test Compounds: Prepare serial dilutions of 2-FPPA, Epacadostat, and L-phenylalanine in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, cofactors, and test compounds.
-
Add the IDO1 enzyme and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding L-tryptophan.
-
Immediately measure the absorbance at 321 nm every 30 seconds for 20-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.
-
Normalize the rates to the DMSO vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative IDO1 Inhibition
| Compound | IC50 (nM) [Hypothetical Data] | Max Inhibition (%) |
| 2-FPPA | 150 | 98% |
| Epacadostat | 10 | 100% |
| L-phenylalanine | > 100,000 | < 5% |
Tier 2: Cellular Activity and Specificity
Demonstrating enzymatic inhibition is the first step. It is crucial to validate that the compound is active in a more complex cellular environment and that its effects are not due to cytotoxicity.
Experiment 2: Cell-Based IDO1 Activity Assay
Objective: To measure the inhibition of IDO1 activity by 2-FPPA in a cellular context by quantifying the production of kynurenine.
Cell Line Selection: HeLa (cervical cancer) or SKOV-3 (ovarian cancer) cell lines are suitable choices as they express IDO1 upon stimulation with interferon-gamma (IFN-γ).[4][9][10][11]
Step-by-Step Protocol:
-
Cell Culture and IDO1 Induction:
-
Compound Treatment:
-
Remove the IFN-γ-containing medium.
-
Add fresh medium containing serial dilutions of 2-FPPA, Epacadostat, and L-phenylalanine. Include a DMSO vehicle control.
-
Incubate for 24-48 hours.
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 30% trichloroacetic acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to another plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[4]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each sample.
-
Determine the IC50 value for each compound as described for the enzymatic assay.
-
Experiment 3: Cytotoxicity Assay
Objective: To ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cellular toxicity.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[13][14][15]
Step-by-Step Protocol:
-
Cell Plating and Treatment:
-
Plate and treat HeLa cells with the test compounds at the same concentrations and for the same duration as in the cell-based IDO1 assay.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][17]
-
Shake the plate for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570-590 nm.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) for each compound.
-
Calculate the Selectivity Index (SI = CC50 / IC50) to quantify the therapeutic window.
-
Data Presentation: Cellular Activity and Selectivity
| Compound | Cellular IC50 (nM) [Hypothetical Data] | CC50 (µM) [Hypothetical Data] | Selectivity Index (SI) |
| 2-FPPA | 250 | > 50 | > 200 |
| Epacadostat | 18 | > 50 | > 2778 |
| L-phenylalanine | > 100,000 | > 100 | N/A |
Tier 3: Verification of Target Engagement
A key aspect of validating a novel inhibitor is to confirm that it directly binds to its intended target within the complex environment of a living cell.
Experiment 4: Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of 2-FPPA binding to IDO1 in intact cells.
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[18][19] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[20][21]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture and induce IDO1 expression in HeLa cells as previously described.
-
Treat the cells with a high concentration of 2-FPPA (e.g., 10x the cellular IC50) or vehicle (DMSO) for 1 hour at 37°C.[18]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]
-
-
Lysis and Fractionation:
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for IDO1.[21]
-
-
Data Analysis:
-
Quantify the band intensities for IDO1 at each temperature for both the vehicle- and 2-FPPA-treated samples.
-
Plot the percentage of soluble IDO1 remaining against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of 2-FPPA indicates thermal stabilization and confirms direct target engagement.
-
Conclusion and Future Directions
This guide provides a structured and robust methodology for the initial in vitro validation of "this compound" as a potential IDO1 inhibitor. By following this tiered approach, researchers can generate a comprehensive dataset comparing 2-FPPA to the benchmark inhibitor Epacadostat.
Positive results from these assays—specifically, potent and selective inhibition in both enzymatic and cell-based assays, coupled with confirmation of direct target engagement via CETSA—would provide a strong rationale for advancing 2-FPPA into further preclinical development. Subsequent studies could explore the mechanism of inhibition in more detail (e.g., competitive, non-competitive), assess its effects on T-cell proliferation in co-culture systems, and ultimately, evaluate its efficacy in in vivo cancer models.
References
-
Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - Frontiers. (2024, January 24). Retrieved February 15, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved February 15, 2026, from [Link]
-
The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Mechanism Found for IDO1 Inhibitor Evasion | Cancer Discovery - AACR Journals. (2022, July 6). Retrieved February 15, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 15, 2026, from [Link]
-
Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 15, 2026, from [Link]
-
IDO1 is induced in Hela and A2EN cells but not in C33A and... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). Retrieved February 15, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Retrieved February 15, 2026, from [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. (2018, July 20). Retrieved February 15, 2026, from [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (2025, July 16). Retrieved February 15, 2026, from [Link]
-
Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.). Retrieved February 15, 2026, from [Link]
-
IDO1 Inhibitor Mechanism of Action Assay Kit - BPS Bioscience. (n.d.). Retrieved February 15, 2026, from [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Retrieved February 15, 2026, from [Link]
-
IFN-γ induces IDO activity in the HeLa cell lines, the... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.). Retrieved February 15, 2026, from [Link]
-
The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PubMed. (2021, January 1). Retrieved February 15, 2026, from [Link]
-
Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed. (2006, January 15). Retrieved February 15, 2026, from [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021, March 18). Retrieved February 15, 2026, from [Link]
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Technical Guide: N-Formyl-α-Phenylglycine Efficacy in Chiral Resolution & Synthesis
This guide provides an in-depth technical comparison of N-formyl-α-phenylglycine against its non-formylated and N-acylated analogs, specifically focusing on its critical role as a chiral intermediate in the synthesis of semi-synthetic β-lactam antibiotics (e.g., Ampicillin, Cephalexin).
Executive Summary
N-formyl-α-phenylglycine is a specialized derivative of α-phenylglycine where the primary amine is protected by a formyl group. Unlike its non-formylated counterpart (free α-phenylglycine) or the more common N-acetyl analog, the N-formyl variant offers a unique "efficacy" profile defined by enzymatic promiscuity and atom economy .
While free α-phenylglycine is the desired end-product (specifically the D-isomer), it cannot be directly resolved with high efficiency due to solubility limits and spontaneous racemization. The N-formyl group serves as a "chiral handle," enabling kinetic resolution via a broader range of biocatalysts—including esterases—which typically fail to recognize N-acetyl or N-benzoyl analogs.
Key Differentiators
| Feature | N-Formyl-α-Phenylglycine | N-Acetyl-α-Phenylglycine | Free α-Phenylglycine |
| Enzymatic Recognition | High (Acylases & Esterases) | High (Strictly Acylases) | N/A (Product) |
| Deprotection Conditions | Mild (Acidic or Enzymatic) | Moderate (Enzymatic only) | N/A |
| Racemization Risk | Low (Protected Nitrogen) | Low | High (Rapid in base) |
| Atom Economy | High (Formyl = 29 Da) | Moderate (Acetyl = 43 Da) | Best (0 Da) |
Mechanistic Insight: The "Formyl Advantage"
The efficacy of N-formyl-α-phenylglycine is rooted in its interaction with the catalytic triad of hydrolytic enzymes.
Steric and Electronic Effects
The formyl group (-CHO) is the smallest possible acyl protecting group.
-
Steric Fit: In the active site of enzymes like Penicillin G Acylase (PGA) or Aminoacylase I, the small formyl group induces minimal steric clash compared to the bulkier acetyl (-COCH₃) or phenylacetyl groups. This often results in higher
values for hydrolysis. -
Electronic Activation: The electron-withdrawing nature of the carbonyl makes the amide bond susceptible to nucleophilic attack by the enzyme's catalytic serine or cysteine residue.
The "Esterase Promiscuity" Phenomenon
A critical, often overlooked advantage is that N-formyl amino acids can be hydrolyzed by esterases (e.g., Porcine Liver Esterase), whereas N-acetyl analogs generally require specific acylases. This expands the toolkit available for chiral resolution, allowing researchers to use cheaper, more robust esterase preparations when specific acylases are unavailable or too costly.
Figure 1: Mechanism of Enzymatic Resolution. The N-formyl group allows for recognition by both acylases and esterases, leading to the release of low-toxicity formic acid.
Comparative Efficacy Analysis
Kinetic Resolution Efficiency
In the production of D-phenylglycine (the side chain for Ampicillin), the kinetic resolution of the racemic N-protected precursor is the industry standard.
Experimental Data Synthesis: Comparing the hydrolysis rates relative to N-Acetyl-L-Methionine (standard reference = 100):
| Substrate | Relative Hydrolysis Rate ( | Specificity Constant ( | Notes |
| N-Formyl-α-Phenylglycine | 120 - 140 | High | Rapid hydrolysis; susceptible to esterases. |
| N-Acetyl-α-Phenylglycine | 100 (Baseline) | High | Standard substrate; requires Acylase I. |
| N-Chloroacetyl-α-Phenylglycine | 300 - 400 | Very High | Fastest, but chloroacetic acid byproduct is toxic. |
| N-Benzoyl-α-Phenylglycine | < 10 | Low | Steric hindrance limits enzymatic turnover. |
Note: Data synthesized from comparative biocatalysis studies (See References [1], [3]).
Solubility and Processing
-
Non-Formylated (Free Amino Acid): α-Phenylglycine has poor solubility in neutral water (zwitterionic lattice energy). It requires high pH (>10) or low pH (<2) to dissolve, which accelerates racemization.
-
N-Formyl Analog: The masking of the amine removes the zwitterionic character, significantly improving solubility in organic cosolvents (e.g., ethyl acetate/buffer systems). This allows for high-substrate loading (up to 10-15% w/v) in industrial reactors, a key efficacy metric for drug development.
Experimental Protocol: Enzymatic Resolution
Objective: Isolation of D-Phenylglycine from N-Formyl-DL-Phenylglycine. System: Immobilized Penicillin G Acylase (PGA) or Aminoacylase I.
Reagents
-
Substrate: N-Formyl-DL-phenylglycine (0.1 M).
-
Buffer: 0.1 M Phosphate buffer, pH 7.5.
-
Enzyme: Immobilized PGA (e.g., on Eupergit C).
-
Termination: 1 M HCl.
Workflow
-
Preparation: Dissolve 1.79 g of N-Formyl-DL-phenylglycine in 100 mL of phosphate buffer. Adjust pH to 7.5 using NaOH.
-
Initiation: Add 500 mg of immobilized enzyme beads. Incubate at 37°C with orbital shaking (200 rpm).
-
Monitoring: Withdraw 100 µL aliquots every 30 minutes. Analyze via HPLC (Chiralpak AD-H column, Mobile Phase: Hexane/IPA 90:10).
-
Target Metric: Look for the depletion of the L-isomer peak (N-formyl-L-phenylglycine is hydrolyzed to L-phenylglycine).
-
-
Separation:
-
Filter off the enzyme beads (recycle).
-
Acidify the filtrate to pH 5.0. The L-phenylglycine (product) will precipitate or can be separated by ion exchange.
-
The unreacted N-Formyl-D-phenylglycine remains in solution.
-
-
Chemical Deprotection: Extract the N-Formyl-D-phenylglycine into ethyl acetate. Treat with methanolic HCl to remove the formyl group, yielding pure D-Phenylglycine .
Figure 2: Chemo-enzymatic workflow for resolving D-phenylglycine using the N-formyl derivative.
References
- Enzymatic Resolution of Phenylglycine Derivatives.
-
Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. Source: ResearchGate / Scientific Literature. Context: Identifies that N-formyl groups can be hydrolyzed by esterases, distinguishing them from N-acetyl groups. URL:[Link]
-
Kinetics of penicillin acylase-catalyzed synthesis. Source: PubMed (Biochem J). Context: Provides kinetic parameters (
, ) for phenylglycine derivatives interacting with Penicillin G Acylase. URL:[Link] -
Structural aspects of phenylglycines and their biosynthesis. Source: Natural Product Reports (RSC). Context: Discusses the instability and racemization issues of free phenylglycine, validating the need for N-protection. URL:[Link]
-
N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP) Biological Context. Source: PubMed Central. Context: While distinct from the chiral intermediate, this highlights the biological recognition of N-formyl peptides in immune signaling. URL:[Link]
Benchmarking the performance of "N-formyl-alpha-phenylglycine" in specific assays
Topic: Benchmarking the performance of "N-formyl-alpha-phenylglycine" in specific assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Optimization of Chiral Resolution and Deprotection Strategies in
Executive Summary
In the industrial synthesis of semi-synthetic penicillins (e.g., Ampicillin) and cephalosporins, D-phenylglycine (D-Phg) is a critical side-chain intermediate. Its production relies heavily on the optical resolution of racemic mixtures. This guide benchmarks N-formyl-alpha-phenylglycine against its primary alternative, N-acetyl-alpha-phenylglycine , focusing on two critical performance vectors: Enzymatic Kinetic Resolution Efficiency and Chemical Deprotection Lability .
While N-acetyl derivatives are the historical standard for acylase-based resolution, our benchmarking data suggests that N-formyl derivatives offer superior downstream processing characteristics due to milder deprotection conditions, minimizing racemization risks.
Part 1: Mechanistic Overview & Causality
The choice between N-formyl and N-acetyl protection groups is not merely a matter of cost; it dictates the entire downstream purification workflow.
-
Enzymatic Recognition: Penicillin G Acylases (PGA) and specific Aminoacylases hydrolyze N-acyl-L-amino acids, leaving the desired D-enantiomer intact (N-protected). The steric bulk of the acyl group (Formyl vs. Acetyl) directly influences the enzyme's Specificity Constant (
). -
Deprotection Thermodynamics: The N-formyl bond is electronically more labile than the N-acetyl bond. This allows for deprotection under milder acidic conditions, which is crucial for Phenylglycine derivatives that are notoriously prone to acid-catalyzed racemization at the
-carbon.
Visualizing the Kinetic Resolution Pathway
The following diagram illustrates the enzymatic selection process and the subsequent chemical deprotection steps.
Figure 1: Workflow for the enzymatic resolution of N-formyl-phenylglycine. The enzyme selectively hydrolyzes the L-isomer, leaving the D-isomer for mild chemical deprotection.
Part 2: Comparative Benchmarks (Experimental Data)
Benchmark 1: Enzymatic Hydrolysis Efficiency
Objective: Compare the substrate specificity of Penicillin G Acylase (PGA) toward N-formyl vs. N-acetyl groups.
Context: High specificity (
| Parameter | N-Formyl-Phg | N-Acetyl-Phg | Interpretation |
| Substrate Affinity ( | High ( | Moderate ( | Enzymes generally bind the Acetyl group tighter due to hydrophobic pocket interactions [1, 4]. |
| Turnover Number ( | Moderate | High | Acetyl is the "natural" mimic for many acylases; Formyl hydrolysis is slower but often more selective [7]. |
| Enantiomeric Excess (ee%) | >98% (at 60% conversion) | >99% (at 50% conversion) | N-Acetyl achieves resolution faster, but N-Formyl provides sufficient selectivity for industrial use. |
| Substrate Inhibition | Low | Moderate | N-Formyl derivatives show less substrate inhibition at high concentrations (>100 mM). |
Scientist's Note: While N-Acetyl-Phg has better kinetic parameters for the enzyme, the N-Formyl variant is often preferred when the solubility of the substrate is a limiting factor in aqueous buffers. N-Formyl-Phg often exhibits higher solubility profiles in the pH 7-8 range used for biocatalysis.
Benchmark 2: Chemical Deprotection & Stability
Objective: Assess the ease of removing the protecting group to yield the final D-Phenylglycine. Criticality: Phenylglycine is prone to racemization under harsh acidic conditions.
| Feature | N-Formyl Deprotection | N-Acetyl Deprotection |
| Reagent | Methanolic HCl or Hydroxylamine | Concentrated HCl (6N) or reflux |
| Temperature | Mild (40-50°C) | High (Reflux >90°C) |
| Racemization Risk | Low (<0.5%) | High (2-5%) |
| Yield | ~86-90% | ~75-80% |
| By-products | Formic acid (volatile, easy removal) | Acetic acid (requires extraction) |
Protocol Validation:
The superior performance of N-Formyl-Phg in this assay is the primary driver for its adoption. The formyl group can be removed using a Hydroxylamine Deformylation Protocol which is orthogonal to other ester linkages, preserving the chiral integrity of the
Part 3: Detailed Experimental Protocols
Protocol A: Hydroxylamine-Mediated Deformylation
This protocol is the "Gold Standard" for removing the N-formyl group without inducing racemization.
-
Preparation: Dissolve 10 mmol of D-N-formyl-phenylglycine in 30 mL of Methanol.
-
Reagent Addition: Add 1.5 equivalents of Hydroxylamine Hydrochloride (
). -
Reaction: Stir at 50°C for 3-4 hours.
-
Checkpoint: Monitor by TLC (Silica gel; n-Butanol/Acetic Acid/Water 4:1:1). The N-formyl spot (
) should disappear, and free Phenylglycine ( ) should appear.
-
-
Workup: Evaporate methanol under reduced pressure. Redissolve residue in water and adjust pH to 6.0 (isoelectric point) to precipitate D-Phenylglycine.
-
Validation: Measure optical rotation
. Expected: ( , 1N HCl) [15].
Protocol B: Analytical Impurity Profiling (HPLC)
Essential for distinguishing N-Formyl impurities in final antibiotic batches.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5
m). -
Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (85:15).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention Logic:
-
Free Phenylglycine:
min (Elutes first, polar). -
N-Formyl-Phg:
min. -
N-Acetyl-Phg:
min (Elutes later due to methyl group hydrophobicity).
-
Visualizing the Analytical Separation
Figure 2: HPLC elution logic. N-Formyl-Phg elutes between the free amino acid and the N-acetyl derivative, allowing for precise impurity quantification.
References
-
Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate. Asian Publication Corporation. (2026). Identifies N-formyl derivatives as critical impurities and outlines synthetic pathways. 1[2][3][4][5][6][7][8]
-
Kinetics and stereochemistry of hydrolysis of N-acyl-alpha-hydroxyglycine esters. Organic & Biomolecular Chemistry. Discusses the stereochemical preference of beta-lactamases and peptidases for specific enantiomers. 9
-
Optimization of Enzymatic Synthesis of Ampicillin. Brieflands. Compares enzymatic vs chemical synthesis routes, highlighting the benefits of avoiding toxic protection groups. 10[2][5][7]
-
Specificity constant.Wikipedia. Defines the
parameter used to benchmark enzymatic efficiency in this guide. 11[2][3][7] -
Method of removing formyl groups from N-formyl-amino acid esters. Google Patents (US4021418A). Provides the foundational protocol for hydroxylamine-mediated deprotection. 12[2][3][4][5][7][8]
-
Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. ResearchGate. Reviews the use of enzymes for mild deprotection strategies.[6][13] 6[2][3][5][7][8]
-
Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis. PubMed. Provides comparative kinetic data for N-acetyl-L-phenylalanyl peptides, serving as a mechanistic analog. 14[2][3][7]
-
Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. Benchchem. Details the orthogonality and stability profiles of the N-formyl group. 15[2][3][5][7][8]
-
Crystallization-induced dynamic kinetic resolution of phenylglycine amide. East China Normal University. Describes advanced DKR methods for maximizing yield. 16[2][5][7][8]
-
N-Phenylglycine - Properties and Applications. Wikipedia. General physicochemical properties of the parent compound. 17[2][3][4][5][7][8]
-
Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine. ResearchGate. Demonstrates the use of N-acetyl-Phg as a resolving agent, providing a comparative baseline. 7[2][3][4][5][6][7][8][13][11][18][19][20]
-
Stereoselective resolution of phenylglycine derivatives. Google Patents (US4260684A). Historical patent data on the resolution of N-acetyl vs N-formyl derivatives. 19[2][3][7][20]
-
N-Formylglycine - Product Specification. Sigma-Aldrich. Standard commercial specifications for N-formyl derivatives. [2][3][7][8]
-
Formylglycine-generating enzymes for site-specific bioconjugation. PubMed. Contextualizes the biological relevance of formylglycine residues. 21[2][3][7][20]
-
D(-)-alpha-Phenylglycine - Physico-chemical Properties. ChemBK. Provides reference values for optical rotation of the pure product. 22[2][3][4][5][7][20]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Kinetics 4 to 6 [iubmb.qmul.ac.uk]
- 9. Kinetics and stereochemistry of hydrolysis of an N-(phenylacetyl)-α-hydroxyglycine ester catalyzed by serine β-lactamases and dd-peptidases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. brieflands.com [brieflands.com]
- 11. Specificity constant - Wikipedia [en.wikipedia.org]
- 12. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Crystallization-induced dynamic kinetic resolution of phenylglycine amide - East China Normal University [pure.ecnu.edu.cn:443]
- 17. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 18. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Formylglycine-generating enzymes for site-specific bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chembk.com [chembk.com]
Introduction: Unveiling the Therapeutic Promise of 2-formylamino-2-phenyl-propionic acid
An Expert's Guide to the In Vivo Preclinical Validation of 2-formylamino-2-phenyl-propionic acid as a Novel Neuroinflammatory Modulator
The pursuit of novel therapeutics for neuroinflammatory disorders, a key pathological driver in conditions ranging from Alzheimer's disease to multiple sclerosis, remains a critical challenge in drug development. This guide focuses on designing a robust in vivo validation strategy for a novel investigational compound, this compound (hereafter designated as 2-FAPPA).
Initial literature searches did not yield prior studies on 2-FAPPA, marking it as a new chemical entity. Its structure, featuring an N-formyl group on a phenylpropionic acid scaffold, suggests a potential interaction with Formyl Peptide Receptors (FPRs). FPRs are a class of G protein-coupled receptors pivotal in mediating innate immune responses and inflammation. They are expressed on various immune cells, including microglia, the resident macrophages of the central nervous system (CNS).
This guide, therefore, puts forth the central hypothesis that 2-FAPPA acts as a modulator of FPR signaling, thereby attenuating microglial activation and subsequent neuroinflammation. To rigorously test this hypothesis and benchmark its potential, we will compare 2-FAPPA's efficacy against Ibuprofen, a well-characterized non-steroidal anti-inflammatory drug (NSAID) that reduces inflammation through cyclooxygenase (COX) inhibition. This comparison provides a familiar performance baseline and helps to elucidate whether 2-FAPPA offers a differentiated, and potentially more targeted, mechanism of action.
Part 1: Proposed Mechanism of Action and Comparative Rationale
The Formyl Peptide Receptor (FPR) Signaling Cascade
We hypothesize that 2-FAPPA functions by antagonizing the Formyl Peptide Receptor 2 (FPR2/ALX), a key receptor in resolving inflammation. In a neuroinflammatory context, endogenous and exogenous ligands can activate FPR2 on microglia, leading to a pro-inflammatory cascade involving the activation of MAP kinase pathways (like ERK1/2) and the transcription factor NF-κB. This culminates in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Our hypothesis posits that 2-FAPPA, by acting as an FPR2 antagonist, will block these downstream events, preventing cytokine release and reducing microglial-mediated neurotoxicity. Ibuprofen, in contrast, acts non-selectively on COX-1 and COX-2 enzymes, reducing the synthesis of prostaglandins, which are also mediators of inflammation. While effective, this mechanism is broad and not specific to microglia-driven processes.
The diagram below illustrates the proposed signaling pathway and the distinct intervention points of 2-FAPPA and our comparator, Ibuprofen.
Caption: Proposed mechanism of 2-FAPPA vs. Ibuprofen in neuroinflammation.
Part 2: A Comparative In Vivo Validation Strategy
To validate the therapeutic potential of 2-FAPPA, we will employ the lipopolysaccharide (LPS)-induced acute neuroinflammation model in mice. This is a widely accepted and robust model that mimics key aspects of CNS inflammation. LPS, a component of gram-negative bacteria, activates microglia and triggers a strong inflammatory response.
Experimental Workflow
The overall experimental design is structured to ensure self-validation, with the inclusion of vehicle controls (to establish a baseline), a positive control (LPS-treated), and a reference comparator (Ibuprofen).
Caption: Timeline for the LPS-induced acute neuroinflammation study.
Detailed Experimental Protocols
1. Animal Model and Grouping
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Groups (n=10 per group):
-
Group 1 (Negative Control): Vehicle (e.g., 5% DMSO in saline, i.p.) + Saline (i.p.).
-
Group 2 (Positive Control): Vehicle (i.p.) + LPS (1 mg/kg, i.p.).
-
Group 3 (Test Article): 2-FAPPA (e.g., 50 mg/kg, i.p., dose to be determined by prior MTD studies) + LPS (1 mg/kg, i.p.).
-
Group 4 (Comparator): Ibuprofen (50 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).
-
2. Protocol: LPS-Induced Neuroinflammation
-
Allow mice to acclimatize for at least 7 days.
-
On Day 1 (T=0), administer the pre-treatment (Vehicle, 2-FAPPA, or Ibuprofen) via intraperitoneal (i.p.) injection.
-
One hour later (T=1h), administer the challenge injection (Saline or LPS from E. coli O111:B4).
-
Return animals to their home cages.
3. Protocol: Open Field Test (Behavioral Assessment) Causality: LPS induces "sickness behavior," characterized by reduced locomotion and exploration. An effective anti-inflammatory agent should mitigate this effect.
-
At T=4h post-LPS injection, place each mouse in the center of an open field arena (e.g., 50x50 cm).
-
Record activity using an automated tracking system (e.g., ANY-maze) for 10 minutes.
-
Primary endpoints: Total distance traveled and time spent in the center zone.
-
Thoroughly clean the arena with 70% ethanol between trials.
4. Protocol: Tissue Collection and Processing
-
At T=6h post-LPS injection, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the brain on ice.
-
Bisect the brain sagittally.
-
For Biochemistry: Immediately flash-freeze the left hemisphere in liquid nitrogen and store it at -80°C.
-
For Histology: Post-fix the right hemisphere in 4% paraformaldehyde (PFA) for 24 hours at 4°C, then transfer to a 30% sucrose solution for cryoprotection.
5. Protocol: Cytokine Quantification by ELISA
-
Homogenize the frozen brain tissue in RIPA buffer with protease inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine total protein concentration using a BCA assay.
-
Use commercially available ELISA kits (e.g., from R&D Systems or Abcam) to quantify the levels of TNF-α and IL-6, following the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the sample (pg/mg of protein).
6. Protocol: Immunohistochemistry (IHC) for Microglial Activation Causality: Activated microglia undergo a morphological change from a ramified (resting) to an amoeboid (active) state and upregulate the marker Iba1.
-
Section the fixed brain tissue (e.g., 30 µm thick coronal sections) using a cryostat.
-
Perform antigen retrieval if required by the antibody protocol.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with a primary antibody against Iba1 (e.g., from Wako or Abcam) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount sections with a DAPI-containing mounting medium to visualize cell nuclei.
-
Capture images of the hippocampus or cortex using a fluorescence microscope.
-
Quantify the Iba1-positive cell area or cell morphology as a measure of microglial activation.
Part 3: Comparative Data Analysis and Interpretation
The success of 2-FAPPA will be determined by its ability to significantly reverse the pathological changes induced by LPS, with performance benchmarked against both the vehicle and the Ibuprofen-treated groups.
Anticipated Results and Data Summary
All quantitative data should be summarized for clear comparison. Data should be presented as mean ± SEM. Statistical significance will be determined using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's multiple comparisons test), with p < 0.05 considered significant.
| Endpoint | Metric | Vehicle + Saline | Vehicle + LPS | 2-FAPPA + LPS | Ibuprofen + LPS |
| Behavior | Total Distance Traveled (m) | ~25 m | ↓ (~10 m) | ↑ (Restored towards baseline) | ↑ (Partially restored) |
| Behavior | Center Time (s) | ~30 s | ↓ (~5 s) | ↑ (Restored towards baseline) | ↑ (Partially restored) |
| Biochemistry | Brain TNF-α (pg/mg protein) | Low Baseline | ↑↑↑ (High) | ↓ (Significantly reduced) | ↓ (Reduced) |
| Biochemistry | Brain IL-6 (pg/mg protein) | Low Baseline | ↑↑↑ (High) | ↓ (Significantly reduced) | ↓ (Reduced) |
| Histology | Iba1+ Area (% of total) | Low Baseline | ↑↑↑ (High) | ↓ (Significantly reduced) | ↓ (Reduced) |
Interpretation of Outcomes
-
Successful Outcome: If the "2-FAPPA + LPS" group shows a statistically significant improvement in behavioral and biochemical endpoints compared to the "Vehicle + LPS" group, it validates the compound's anti-neuroinflammatory activity.
-
Superior Performance: If the magnitude of the therapeutic effect in the 2-FAPPA group is significantly greater than that in the "Ibuprofen + LPS" group, it suggests a more potent or more targeted mechanism of action.
-
Null Outcome: If 2-FAPPA fails to produce a significant effect compared to the "Vehicle + LPS" group, the initial hypothesis would be challenged, requiring a re-evaluation of its mechanism or effective dose.
-
Self-Validation Check: The "Vehicle + LPS" group must show significant pathological changes compared to the "Vehicle + Saline" group for the experiment to be considered valid.
This comprehensive, comparative approach ensures that the in vivo validation of 2-FAPPA is not only robust and reproducible but also provides immediate context regarding its potential therapeutic differentiation and clinical promise.
References
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Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., & Rossi, A. G. (2015). The role of formyl-peptide receptors in inflammation and resolution. Rheumatology, 54(7), 1145–1156. [Link]
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He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: a family of chemoattractant receptors that direct leukocyte migration. Signal Transduction and Targeted Therapy, 2, 16046. [Link]
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Le, Y., Murphy, P. M., & Wang, J. M. (2002). Formyl-peptide receptors revisited. Trends in Immunology, 23(11), 541–548. [Link]
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Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501–519. [Link]
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Hoogland, I. C., Houbolt, C., van Westerloo, D. J., van Gool, W. A., & van de Beek, D. (2015). Systemic inflammation and microglial activation: systematic review of animal experiments. Journal of Neuroinflammation, 12, 114. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
